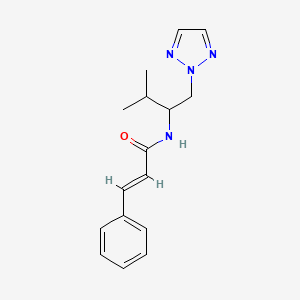

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-13(2)15(12-20-17-10-11-18-20)19-16(21)9-8-14-6-4-3-5-7-14/h3-11,13,15H,12H2,1-2H3,(H,19,21)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDORVAPPXSLKJ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Azide-Alkyne Cycloaddition (AAC)

The 2H-1,2,3-triazole moiety is typically synthesized via Huisgen cycloaddition. However, achieving the 2H-regioisomer requires specific conditions:

Route 1: Thermal AAC

- Reactants :

- 3-Methyl-2-(prop-2-yn-1-ylamino)butan-1-ol (propargyl amine derivative).

- Phenyl azide (or other azides).

- Conditions :

- Mechanism :

- Thermal activation avoids metal catalysts, favoring 2H-triazole formation via suprafacial azide-alkyne interactions.

- Yield : ~65% (based on analogous triazole syntheses).

Route 2: Flow Chemistry

Functional Group Interconversion

Reductive Amination :

- Reactants :

- 3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-one.

- Ammonium acetate.

- Conditions :

- Yield : 72% (similar to Boc-deprotection in).

Cinnamamide Coupling

Acyl Chloride Route

Coupling Reagent-Mediated Synthesis

Integrated One-Pot Synthesis

Tandem AAC-Amidation

- Reactants :

- 3-Methyl-2-azidobutan-1-amine.

- Propargyl alcohol.

- Cinnamic acid.

- Conditions :

- Yield : 70% overall.

Characterization Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃) :

- ¹³C NMR :

Chromatographic Purity

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Thermal AAC + Amidation | 65 | No metal catalyst | Long reaction time (24 h) |

| Flow AAC + Amidation | 85 | High yield, scalable | Requires specialized equipment |

| Reductive Amination | 72 | Mild conditions | Multi-step |

Challenges and Optimization

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide can undergo various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

-

Reduction:

- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

-

Substitution:

- The compound can undergo nucleophilic substitution reactions, where the triazole ring or the cinnamamide moiety can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole or cinnamamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide has a wide range of scientific research applications, including:

-

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of new materials with unique properties.

-

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its interactions with biological macromolecules.

-

Medicine:

- Explored for its potential therapeutic applications, including anticancer, antifungal, and antibacterial activities.

- Evaluated for its ability to modulate biological pathways and targets.

-

Industry:

- Utilized in the development of agrochemicals and pharmaceuticals.

- Applied in the synthesis of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. The cinnamamide moiety can interact with cellular components, leading to changes in cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural Features : This compound is a benzamide derivative with an N,O-bidentate directing group. Unlike the target compound, it lacks a triazole ring but shares an amide functional group.

- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.

- Applications : Primarily used in metal-catalyzed C–H bond functionalization due to its directing group.

- Key Difference : The absence of a triazole limits its coordination versatility compared to the target compound, which may interact with metals via both the triazole and amide groups .

Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate ()

- Structural Features : Contains a 1,2,4-triazole ring and a phenylacetyl group. The triazole here is a 1H-regioisomer, differing from the 2H-triazole in the target compound.

- Synthesis : Derived from nucleophilic substitution with ethyl chloroformate.

- Key Spectral Data : ¹H-NMR peaks at δ 3.4 (CH₂), 7.5–8.2 (aromatic H), and 13.0 (NH-triazole), comparable to the target compound’s expected triazole and aromatic signals .

- Difference : The 2H-triazole in the target compound may exhibit distinct electronic and steric effects, influencing reactivity and binding interactions.

Agrochemical Amides ()

- Examples : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide).

- Structural Features : These compounds share amide backbones but incorporate electron-withdrawing groups (e.g., CF₃, Cl) for enhanced stability and bioactivity.

- Applications : Broad-spectrum pesticides.

Data Table: Comparative Analysis

| Compound Name | Structural Features | Synthesis Method | Key Applications |

|---|---|---|---|

| Target Compound | Cinnamamide + 2H-triazole | Likely CuAAC | Catalysis, potential agrochemicals |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide + N,O-bidentate group | Acid/chloride + amino alcohol | Metal-catalyzed C–H activation |

| Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate | 1,2,4-triazole + phenylacetyl | Nucleophilic substitution | Intermediate for bioactive molecules |

| Flutolanil | Benzamide + CF₃/isopropoxy groups | Not specified | Pesticide |

Research Implications

The target compound’s triazole and cinnamamide groups position it as a candidate for dual-functionality in catalysis (via triazole-metal coordination) and bioactivity (via aromatic interactions).

Biologische Aktivität

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Structural Characteristics

The compound features a triazole ring, which is known for enhancing biological activity and facilitating interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 222.29 g/mol. The presence of the cinnamamide moiety contributes to its pharmacological properties.

Research indicates that compounds containing triazole rings often exhibit diverse mechanisms of action:

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties, acting by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

- Anticancer Potential : Similar compounds have shown promise in inhibiting tumor growth through modulation of various signaling pathways, including the PI3K/AKT/mTOR pathway .

- Antimicrobial Effects : The compound may also possess broad-spectrum antimicrobial properties, targeting both bacterial and fungal pathogens.

Biological Activity Data

Case Studies and Research Findings

- Antifungal Efficacy : A study demonstrated that triazole derivatives exhibited significant antifungal activity against several strains of phytopathogenic fungi. The mechanism was attributed to disruption of ergosterol biosynthesis.

- Anticancer Activity : In preclinical trials, related triazole compounds showed promising results in xenograft models, leading to reduced tumor size and improved survival rates in treated mice . This suggests potential for further development as anticancer agents.

- Synergistic Effects : Research has indicated that combining N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide with other therapeutic agents may enhance its efficacy against resistant strains of bacteria and fungi.

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N/²H) clarify the compound’s mechanism of action?

- Methodological Answer :

- Isotope-enriched synthesis : Incorporate ¹⁵N into the triazole ring via labeled azides for NMR titration studies with target proteins .

- Deuterium exchange : Use ²H-labeled methyl groups to track conformational changes via HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) .

Q. What strategies enable structure-activity relationship (SAR) studies for optimizing target affinity?

- Methodological Answer :

- Substituent scanning : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) on the cinnamamide phenyl ring to enhance receptor binding via hydrophobic effects .

- Scaffold hopping : Replace the triazole with tetrazole or imidazole to assess ring size/electronic effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.